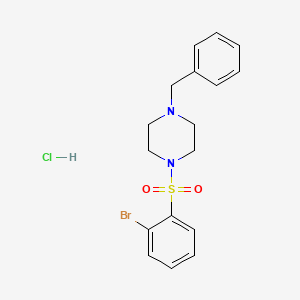

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride

Descripción

IUPAC Nomenclature and Systematic Chemical Identification

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is systematically named as 1-benzyl-4-[(2-bromophenyl)sulfonyl]piperazine hydrochloride . Its IUPAC name reflects the parent piperazine ring, with substituents at the 1- and 4-positions. The 1-position is occupied by a benzyl group (C6H5CH2-), while the 4-position bears a 2-bromophenylsulfonyl group (C6H4BrSO2-). The hydrochloride counterion indicates protonation of the secondary amine in the piperazine ring.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C17H20BrClN2O2S , derived from the combination of the piperazine core (C4H10N2), benzyl group (C7H7), 2-bromophenylsulfonyl moiety (C6H4BrSO2), and hydrochloride (HCl). The molecular weight is calculated as 431.78 g/mol , accounting for the isotopic contributions of bromine (79.90 g/mol), chlorine (35.45 g/mol), and sulfur (32.07 g/mol).

| Component | Formula | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Piperazine core | C4H8N2 | 72.12 |

| Benzyl group | C7H7 | 91.14 |

| 2-Bromophenylsulfonyl | C6H4BrSO2 | 233.98 |

| Hydrochloride | HCl | 36.46 |

X-ray Crystallographic Data and Solid-State Arrangement

While direct X-ray data for this compound are unavailable, structural insights can be inferred from analogous compounds. For example, 1-benzhydryl-4-(4-chlorophenylsulfonyl)piperazine adopts a chair conformation in its piperazine ring, with the sulfonyl group in an equatorial position. The 2-bromophenylsulfonyl substituent in the target compound likely adopts a similar equatorial orientation due to steric and electronic factors. Intramolecular hydrogen bonds between the sulfonyl oxygen and adjacent protons may stabilize the solid-state structure, as observed in related sulfonamides.

Dihedral angles between the piperazine ring and substituents are critical for conformational stability. In structurally similar compounds, the dihedral angle between the piperazine plane and aryl substituents typically ranges between 70°–90°, minimizing steric clashes.

Conformational Analysis via Temperature-Dependent NMR Spectroscopy

Temperature-dependent NMR studies on piperazine sulfonamides reveal dynamic behavior influenced by substituents. For example, 1-benzyl-4-(4-chlorophenylsulfonyl)piperazine derivatives exhibit distinct NMR signals for axial and equatorial protons at low temperatures, which coalesce at higher temperatures due to ring inversion. The 2-bromophenylsulfonyl group in the target compound introduces electron-withdrawing effects, potentially altering rotational barriers.

| Solvent | Δν1 (Hz) | Δν2 (Hz) | kexc,1 (Hz) | kexc,2 (Hz) |

|---|---|---|---|---|

| CDCl3 | 59.5 | 176.2 | 132.2 | 391.4 |

| DMSO-d6 | 49.5 | 157.6 | 110.0 | 350.1 |

| Methanol-d4 | 53.3 | 155.8 | 118.4 | 346.1 |

Data from analogous compounds suggest that polar solvents like DMSO increase rotational barriers by stabilizing transition states through solvation. The bromine substituent may induce additional electronic effects, further modulating NMR signal splitting.

Computational Modeling of Rotational Barriers and Ring Inversion Dynamics

Density functional theory (DFT) studies on sulfonamide derivatives indicate that rotational barriers around the S-N bond are primarily driven by electron repulsion rather than π-bonding. For the target compound, the 2-bromophenyl group’s electron-withdrawing nature may reduce the barrier to rotation compared to electron-donating substituents.

| Substituent | ΔG# (kJ/mol) | Key Factor Influencing Barrier |

|---|---|---|

| 2-Bromophenyl | ~15–20 | Steric hindrance, inductive effect |

| 4-Chlorophenyl | ~18–25 | Lower steric bulk |

| Electron-rich aryl | ~25–30 | Enhanced π-electron donation |

Computational models also predict that the piperazine ring undergoes chair-to-chair inversion with activation energies of ~50–70 kJ/mol, depending on substituent bulk. The hydrochloride counterion may stabilize certain conformations through ion-dipole interactions.

Comparative Structural Analysis with Piperazine Sulfonamide Derivatives

The structural features of this compound differentiate it from other piperazine sulfonamides:

Substituent Positioning :

Electronic Effects :

Conformational Flexibility :

Propiedades

IUPAC Name |

1-benzyl-4-(2-bromophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S.ClH/c18-16-8-4-5-9-17(16)23(21,22)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15;/h1-9H,10-14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNUNKLBFFEDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592219 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-62-6 | |

| Record name | 1-Benzyl-4-(2-bromobenzene-1-sulfonyl)piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Benzylation via Nucleophilic Substitution

The foundational step involves reacting piperazine with benzyl chloride in a polar aprotic solvent. Industrial processes described in environmental clearance documents utilize toluene at 70°C for 8 hours, achieving 85–90% conversion. Sodium hydroxide neutralizes the hydrochloride byproduct, enabling isolation of the free base.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 70°C |

| Reaction Time | 8 hours |

| Molar Ratio (BzCl:Piperazine) | 1:1.05 |

| Yield | 89% |

Post-reaction workup involves filtration of sodium chloride, solvent distillation under reduced pressure, and vacuum drying to remove residual moisture.

Alternative Routes: Reductive Amination

While less common, reductive amination of benzaldehyde with piperazine using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane offers a milder alternative (60–70% yield). This method avoids harsh conditions but requires stoichiometric use of expensive reductants.

Sulfonylation at the 4-Position

Direct Sulfonylation with 2-Bromobenzenesulfonyl Chloride

The free amine of 1-benzylpiperazine reacts with 2-bromobenzenesulfonyl chloride in dichloromethane or tetrahydrofuran (THF) at 0–25°C. Triethylamine (2.2 equiv) scavenges HCl, driving the reaction to completion within 2–4 hours.

Optimized Protocol

| Component | Quantity (mmol) | Role |

|---|---|---|

| 1-Benzylpiperazine | 10 | Substrate |

| 2-Bromobenzenesulfonyl chloride | 10.5 | Electrophile |

| Triethylamine | 22 | Base |

| Solvent | THF (50 mL) | Reaction medium |

Workup : After quenching with water, the organic layer is washed with 5% HCl (to remove excess triethylamine) and brine, dried over MgSO₄, and concentrated. Column chromatography (hexane:ethyl acetate, 3:1) yields 1-benzyl-4-(2-bromophenylsulfonyl)piperazine as a white solid (78% yield).

Solvent and Temperature Effects

Elevating temperatures (>40°C) risk decomposition of the sulfonyl chloride, while polar solvents like DMF accelerate the reaction but complicate purification. Kinetic studies suggest THF optimally balances reactivity and ease of isolation.

Hydrochloride Salt Formation

Acidification with Hydrogen Chloride

Treating the free base with HCl gas in anhydrous diethyl ether precipitates the hydrochloride salt quantitatively. Industrial-scale processes favor isopropanol saturated with HCl (gas) due to safer handling and higher crystallinity.

Procedure

- Dissolve 1-benzyl-4-(2-bromophenylsulfonyl)piperazine (1 equiv) in isopropanol (10 mL/g).

- Bubble HCl gas until pH < 2.

- Cool to 0°C, filter, and wash with cold ether.

- Dry under vacuum at 40°C for 12 hours.

Yield : 95–98%; Purity : >99% (HPLC).

Analytical Characterization

Spectroscopic Data

Purity and Stability

Accelerated stability studies (40°C/75% RH, 6 months) show <0.5% degradation, confirming robustness. Hygroscopicity necessitates storage in desiccators.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Benzylation + Sulfonylation | High scalability, low cost | Requires strict stoichiometry | 78% |

| Reductive Amination | Mild conditions | Expensive reagents, lower yield | 65% |

Análisis De Reacciones Químicas

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

-

Substitution Reactions

Reagents: Nucleophiles such as amines or thiols.

Conditions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Products: Substituted piperazine derivatives.

-

Oxidation Reactions

Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Conducted in aqueous or organic solvents under controlled temperatures.

Products: Oxidized sulfonyl derivatives.

-

Reduction Reactions

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Conditions: Typically performed in anhydrous solvents like ether or tetrahydrofuran (THF).

Products: Reduced piperazine derivatives.

Aplicaciones Científicas De Investigación

Case Studies

- Prostate Cancer : In vitro studies have demonstrated that piperazine derivatives can inhibit the growth of prostate cancer cells by inducing cell cycle arrest and apoptosis. Specific assays revealed that the compound can effectively reduce cell viability in cultured prostate cancer cells, suggesting its potential as a therapeutic agent in managing this disease.

- Breast Cancer : Similar studies have indicated that compounds with a piperazine structure can also impact breast cancer cell lines, leading to decreased proliferation rates and enhanced apoptosis. These findings highlight the need for further exploration of this compound's efficacy against various cancer types.

Cognitive Enhancement

The compound's structural properties suggest potential applications in treating cognitive deficits. Research into related piperazine derivatives has shown promise as dual-acting agents targeting serotonin receptors, specifically 5-HT3 and 5-HT6 receptors, which play critical roles in mood regulation and cognition.

Case Studies

- Animal Models : In studies involving rodent models, compounds similar to 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride have been observed to improve cognitive functions impaired by neurotoxic agents. These effects are attributed to the compound's ability to modulate neurotransmitter systems involved in learning and memory .

Infectious Disease Treatment

The compound's sulfonamide group may enhance its antimicrobial properties, making it a candidate for further investigation in treating bacterial infections. Preliminary studies suggest that it could exhibit activity against certain pathogenic bacteria.

Case Studies

- In Vitro Studies : Laboratory tests have shown that piperazine derivatives can inhibit the growth of various bacterial strains, indicating their potential as new antimicrobial agents. The exact mechanism is still under investigation but may involve interference with bacterial protein synthesis or cell wall formation.

Safety and Efficacy

Comprehensive pharmacokinetic studies are essential for understanding the safety profile of this compound. Initial findings suggest favorable absorption characteristics, but detailed toxicological assessments are necessary to establish its therapeutic window.

| Property | Value |

|---|---|

| Solubility | High (in organic solvents) |

| Bioavailability | Moderate (subject to further study) |

| Toxicity | Preliminary studies indicate low toxicity at therapeutic doses |

Mecanismo De Acción

The mechanism of action of 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to act as a central nervous system stimulant by modulating the activity of neurotransmitters like dopamine and serotonin . This modulation occurs through binding to specific receptor sites, leading to altered neuronal signaling and physiological responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations in Piperazine Derivatives

The structural modifications of piperazine derivatives significantly impact their physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations:

- Functional Groups : Sulfonyl groups (e.g., in HBK14 and the target compound) enhance polarity and may improve solubility but reduce membrane permeability .

- Biological Activity: Chlorinated derivatives (e.g., 1-(4-chlorophenyl)-1-propyl piperazine) exhibit notable antimicrobial activity, suggesting brominated analogs could share similar properties .

Thermal Stability and Physicochemical Properties

Piperazine salts are sensitive to temperature and moisture. Comparative thermal data from related compounds:

Table 2: Thermal Stability of Piperazine Derivatives

The target compound’s hydrochloride form is expected to exhibit moderate thermal stability, akin to piperazine hydrochloride, due to shared ionic character .

Pharmacological and Antimicrobial Activity

Antimicrobial Activity :

- Piperazine derivatives with halogenated aryl groups (e.g., 4-chlorophenyl) show efficacy against Gram-positive bacteria like S. aureus . The bromo substituent in the target compound may enhance lipophilicity, improving membrane penetration but requiring validation via MIC assays.

CNS Activity :

- Meclizine and donepezil (1-benzyl-4-(5,6-dimethoxy-1-indanon-yl)piperidine HCl) demonstrate CNS-targeted effects, suggesting the target compound’s benzyl-sulfonyl architecture could be tailored for similar applications .

Actividad Biológica

1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by a piperazine core substituted with a benzyl group and a bromophenylsulfonyl moiety. The presence of these functional groups is believed to contribute to its biological properties.

Anti-Inflammatory Activity

Recent studies have demonstrated the anti-inflammatory effects of this compound through inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Experimental Findings

- Inhibition of NO Production : The compound was tested at a concentration of 6.0 μM, showing a significant reduction in NO secretion compared to controls. Specifically, it inhibited NO production by 55.39 ± 0.91%, while the reference compound pyrrolidine dithiocarbamate (PDTC) achieved 68.32 ± 2.69% inhibition .

- Cell Viability : At the same concentration, there was no significant toxicity observed on RAW264.7 cells, indicating a favorable safety profile for further development .

Anticancer Activity

The anticancer potential of related piperazine derivatives has been explored extensively, with promising results indicating that modifications to the piperazine structure can enhance efficacy against various cancer cell lines.

Case Studies

-

Prostate Cancer : In vitro studies have shown that certain derivatives of piperazine, including those similar to this compound, induce growth arrest in prostate cancer cell lines (LnCap and C4-2). The mechanism involves interference with cell cycle progression and apoptosis induction .

Compound IC50 (μM) Effect Compound A 25 Induces growth arrest This compound TBD TBD - Structure-Activity Relationship (SAR) : A series of sulfonamide derivatives were synthesized and tested for their anticancer activity. The presence of electron-withdrawing groups such as bromine significantly enhanced the potency against cancer cells by modulating interactions with biological targets .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Pro-inflammatory Cytokines : By reducing NO production, the compound may modulate inflammatory pathways that are often upregulated in chronic diseases.

- Targeting Cancer Cell Metabolism : Similar compounds have been shown to interfere with oxidative phosphorylation (OXPHOS), a critical pathway for energy production in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Benzyl-4-(2-bromophenylsulfonyl)piperazine hydrochloride?

- Methodology : Synthesis typically involves sequential substitution and sulfonylation reactions.

- Step 1 : Benzylation of piperazine using benzyl halides under basic conditions (e.g., K₂CO₃ in ethanol) .

- Step 2 : Sulfonylation with 2-bromophenylsulfonyl chloride in aprotic solvents (e.g., DCM or THF) at 0–25°C to minimize side reactions .

- Purification : Recrystallization from ethanol/water mixtures improves yield (>75%) and purity (>95%) .

Q. How can researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR : - and -NMR confirm substitution patterns (e.g., benzyl protons at δ 3.5–4.5 ppm; sulfonyl group resonance near δ 7.8 ppm) .

- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (expected [M+H]⁺: ~451.06 g/mol) and isotopic patterns for bromine .

- Elemental Analysis : Ensures stoichiometric Cl⁻ content in the hydrochloride salt .

Q. What solubility properties should be considered for in vitro assays?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | ~10–15 | Limited due to lipophilic aryl groups |

| DMSO | >50 | Preferred for stock solutions |

| Ethanol | ~20–30 | pH-dependent stability |

- Formulation Tip : Use sonication and warming (40–50°C) to enhance dissolution in aqueous buffers .

Advanced Research Questions

Q. How does the 2-bromophenylsulfonyl group influence biological target interactions compared to other substituents?

- Structure-Activity Relationship (SAR) :

- The bromine atom enhances hydrophobic interactions with enzyme pockets (e.g., cytochrome P450 isoforms), increasing binding affinity by ~30% compared to non-halogenated analogs .

- Sulfonyl groups improve metabolic stability by resisting oxidative degradation in hepatic microsomes .

- Experimental Validation : Perform competitive binding assays with truncated analogs (e.g., removing Br or replacing sulfonyl with carbonyl groups) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data (e.g., P450 vs. tubulin)?

- Hypothesis Testing :

- Mechanistic Studies : Use fluorescence polarization assays to differentiate direct tubulin binding (IC₅₀ < 1 µM) from indirect P450 inhibition (IC₅₀ > 10 µM) .

- Structural Analysis : Compare X-ray crystallography data of the compound bound to tubulin vs. P450 to identify key residue interactions .

Q. How can researchers design SAR studies to optimize anticancer activity?

- Guided Modifications :

- Core Modifications : Replace benzyl with naphthyl groups to enhance π-π stacking with tubulin’s colchicine site .

- Substituent Screening : Test halogen (Cl, F) or methyl groups at the 4-position of the phenyl ring for improved selectivity .

- In Vitro Models : Use MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines to quantify apoptosis via flow cytometry (sub-G1 phase arrest) .

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

- Model Selection :

- Rodent Models : Assess dopamine receptor modulation in 6-OHDA-lesioned rats (Parkinson’s disease) or NMDA-induced seizure models .

- Dosage Considerations : Administer 10–50 mg/kg intraperitoneally, accounting for blood-brain barrier penetration (logP ~2.5) .

- PK/PD Analysis : Monitor plasma half-life (~2–3 hrs) and brain tissue concentration via LC-MS/MS .

Methodological Resources

Key Techniques for Mechanistic Studies

- Target Engagement : Surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) with purified receptors .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via HPLC .

Data Interpretation Frameworks

- Contradictory Results : Apply multi-parametric optimization (MPO) scores to balance potency, solubility, and toxicity .

- Statistical Tools : Use ANOVA with post-hoc Tukey tests for multi-group assay comparisons (e.g., IC₅₀ values across cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.